Rovadicitinib hydrochloride
Description
Contextualizing Rovadicitinib (B10856169) Hydrochloride as a Chemical Entity in Drug Discovery
Rovadicitinib, also known as TQ05105, is a small molecule compound identified as a first-in-class, orally administered inhibitor of both Janus kinase (JAK) and Rho-associated kinase (ROCK). springer.comresearchgate.netresearchgate.net Its unique dual-inhibition mechanism targets key signaling pathways involved in immune response and fibrotic progression. sinobiopharm.com The hydrochloride salt form of rovadicitinib is utilized in its development. vulcanchem.com
From a chemical standpoint, rovadicitinib is classified among amines, nitriles, pyrazoles, and pyrimidines. springer.com It is a new molecular entity, signifying its novel chemical structure in the pharmaceutical space. springer.com The chemical and physical properties of the base compound, rovadicitinib, are detailed in the table below.
Table 1: Physicochemical Properties of Rovadicitinib
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile | nih.gov |
| Molecular Formula | C17H19N7 | nih.gov |
| Molecular Weight | 321.4 g/mol | nih.gov |
| CAS Number | 1948242-59-8 | nih.gov |
The compound's structure features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many kinase inhibitors. Its specific design allows it to interact with the ATP-binding sites of JAK1, JAK2, ROCK1, and ROCK2, thereby blocking their enzymatic activity. springer.compatsnap.comnih.gov This dual inhibitory action against both the JAK/STAT and ROCK signaling pathways is a distinguishing feature of rovadicitinib, setting it apart from other kinase inhibitors that typically target a single pathway. sinobiopharm.comsinobiopharm.com
Overview of its Preclinical Research Landscape and Academic Significance
The preclinical research on rovadicitinib has established its potential as a therapeutic agent by demonstrating its mechanism of action and efficacy in various in vitro and in vivo models. In vitro tests have shown that rovadicitinib effectively inhibits the activity of JAK family kinases and ROCK kinase. sinobiopharm.com This inhibition leads to a significant reduction in the phosphorylation levels of downstream signaling proteins like STAT3 and STAT5, which in turn suppresses the JAK/STAT signaling pathway. sinobiopharm.com Preclinical studies have reported that by affecting this pathway, rovadicitinib inhibits cell proliferation, induces apoptosis, and decreases inflammatory cytokines. researchgate.net
The academic significance of rovadicitinib is underscored by its progression into clinical trials for multiple conditions, including myelofibrosis and chronic graft-versus-host disease (cGVHD). springer.comsinobiopharm.com Research findings from a Phase Ib/IIa clinical study for cGVHD were published in Blood, a high-impact journal in the field of hematology, highlighting the compound's importance to the scientific community. sinobiopharm.com Rovadicitinib has demonstrated therapeutic potential in preclinical and clinical models of myelofibrosis, cGVHD, and hemophagocytic syndrome. sinobiopharm.com For instance, in preclinical studies for myelofibrosis, rovadicitinib's activity against the ROCK target was noted to be significantly better than that of ruxolitinib. researchgate.net
The development of a dual JAK/ROCK inhibitor like rovadicitinib is considered a novel strategy, particularly for complex diseases with both inflammatory and fibrotic components, such as cGVHD. nih.govresearchgate.net Its ability to simultaneously block abnormal immune activation and fibrotic processes through these two key signaling pathways represents a significant advancement in the field. sinobiopharm.com The ongoing research and clinical studies continue to generate valuable data, contributing to the broader understanding of kinase inhibition in disease treatment. researchgate.netresearchgate.net
Table 2: Investigational Areas of Rovadicitinib
| Indication | Highest Development Phase | Source |
|---|---|---|
| Myelofibrosis | Preregistration | springer.com |
| Graft-versus-host disease | Phase III | springer.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20ClN7 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1 |
InChI Key |
KLAHQIDMOPNKAN-PFEQFJNWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Rovadicitinib Hydrochloride
Dual Janus Kinase (JAK1/2) Inhibition
Rovadicitinib (B10856169) is characterized as a potent inhibitor of both Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). springer.comnih.govresearchgate.net These enzymes are non-receptor tyrosine kinases that play a pivotal role in transducing signals for a wide array of cytokines and growth factors, which are central to immune responses and hematopoiesis. nih.gov By targeting both JAK1 and JAK2, Rovadicitinib can effectively interrupt the signaling of multiple key cytokines involved in inflammatory and myeloproliferative conditions.
The primary mechanism of JAK-mediated signal transduction occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. clinicaltrials.gov Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptors, creating docking sites for STAT proteins. The JAKs then phosphorylate these STATs, which subsequently dimerize and translocate to the nucleus to regulate gene transcription.
Rovadicitinib's inhibition of JAK1 and JAK2 effectively blocks this cascade. In vitro studies have demonstrated that Rovadicitinib significantly inhibits the phosphorylation of downstream signaling molecules, specifically STAT3 and STAT5. By preventing the activation of these key transcription factors, the compound disrupts the pro-inflammatory and proliferative signaling driven by cytokines that rely on the JAK1/2 pathway.
The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While Rovadicitinib is established as a dual JAK1/2 inhibitor, the precise inhibitory concentrations (IC50) against each isoform are not publicly detailed in the reviewed literature. However, the concept of differential selectivity is critical in the development of JAK inhibitors, as the inhibition of different isoforms is associated with distinct therapeutic effects and safety profiles. frontiersin.org For instance, JAK1 inhibition is strongly linked to anti-inflammatory effects, while JAK2 inhibition impacts erythropoiesis and thrombopoiesis. nih.gov
To illustrate the concept of differential potency among JAK inhibitors, the following table presents data for other well-characterized molecules.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
|---|---|---|---|---|
| Rovadicitinib | Data not available | Data not available | Data not available | Data not available |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | 112 | 20 | 1 | Data not available |
| Filgotinib | 10 | 28 | 810 | 116 |
This table illustrates the varied selectivity profiles of different JAK inhibitors. Rovadicitinib is confirmed to inhibit JAK1 and JAK2.
Rho-Associated Protein Kinase (ROCK1/2) Inhibition
In addition to its effects on the JAK-STAT pathway, Rovadicitinib is an inhibitor of Rho-associated protein kinase 1 (ROCK1) and Rho-associated protein kinase 2 (ROCK2). patsnap.comnih.govresearchgate.net These kinases are key regulators of the actin cytoskeleton and are involved in a multitude of cellular functions, including cell adhesion, motility, contraction, and gene expression. nih.gov The ROCK pathway is particularly relevant in the context of tissue fibrosis, a pathological feature of diseases like chronic graft-versus-host disease (cGVHD). researchgate.net
ROCK enzymes exert their effects by phosphorylating several downstream substrate proteins. nih.gov Key targets include myosin light chain (MLC) and myosin light chain phosphatase (MYPT1), which together regulate actomyosin (B1167339) contractility and the formation of stress fibers. nih.gov By inhibiting ROCK1 and ROCK2, Rovadicitinib can modulate these fundamental cellular processes. This leads to a reduction in the fibrotic activity and altered migration of immune cells, which are processes heavily dependent on cytoskeletal dynamics. nih.gov
The two ROCK isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, making the development of isoform-selective inhibitors challenging. nih.gov While Rovadicitinib is known to inhibit both ROCK1 and ROCK2, specific IC50 values are not available in the reviewed literature. The potency and selectivity of different ROCK inhibitors can vary significantly, influencing their therapeutic applications. For example, some conditions may benefit from pan-ROCK inhibition, while others might be better addressed with isoform-selective agents to minimize side effects, such as hypotension, which has been associated with systemic ROCK inhibition. nih.gov
The table below provides a comparative look at the inhibitory potencies of several known ROCK inhibitors.
| Compound | ROCK1 Potency (IC50/Ki) | ROCK2 Potency (IC50/Ki) |
|---|---|---|
| Rovadicitinib | Data not available | Data not available |
| Belumosudil (KD025) | Data not available | IC50: 105 nM |
| Fasudil | IC50: 1,900 nM | IC50: 450 nM |
| Y-27632 | Ki: 140-220 nM | Ki: 300 nM |
| RKI-1447 | IC50: 14.5 nM | IC50: 6.2 nM |
This table compares the potency of various ROCK inhibitors. Rovadicitinib is confirmed to inhibit ROCK1 and ROCK2.
Interplay between JAK and ROCK Pathway Modulation
The unique therapeutic potential of Rovadicitinib lies in its simultaneous inhibition of both the JAK-STAT and ROCK signaling pathways. researchgate.net This dual mechanism is particularly relevant for complex pathologies like cGVHD, which are characterized by both immune-mediated inflammation and fibrosis. researchgate.netnih.gov The JAK-STAT pathway is a primary driver of the inflammatory cytokine signaling that initiates and sustains the disease, while the ROCK pathway is a key contributor to the subsequent fibrotic tissue damage. researchgate.netclinicaltrials.gov
By targeting both pathways, Rovadicitinib offers a multi-faceted approach. The inhibition of JAK1/2 addresses the underlying inflammatory drivers, while the concurrent inhibition of ROCK1/2 targets the pathological fibrotic processes. researchgate.netnih.govresearchgate.net This integrated mechanism represents a novel strategy, aiming to provide a more comprehensive treatment than agents that target only one of these pathways.
Cellular Responses Elicited by Rovadicitinib Hydrochloride
Modulation of Cell Proliferation and Apoptosis in Preclinical Models
The JAK-STAT pathway plays a significant role in controlling cell proliferation and survival. dovepress.com In many cancers, constitutive activation of this pathway, often through mutations like JAK2-V617F in myeloproliferative neoplasms, leads to uncontrolled cell growth and resistance to apoptosis (programmed cell death). nih.gov
Preclinical studies indicate that inhibition of JAK signaling can suppress proliferation and induce apoptosis in malignant cells. nih.gov While specific data on Rovadicitinib's direct effects on proliferation and apoptosis in cancer models is limited in the provided search results, the mechanism of JAK inhibition is closely linked to these cellular outcomes. For instance, JAK2 inhibition has been shown to upregulate the pro-apoptotic protein Bim, which is crucial for inducing apoptosis in hematopoietic cells with JAK2 mutations. nih.gov The inactivation of downstream pathways like MAPK/ERK and PI3K/AKT, which are often activated by mutated JAKs, is known to prevent apoptosis and promote cell viability. nih.gov Therefore, by inhibiting JAK1, this compound is anticipated to interfere with these survival signals, thereby promoting apoptosis and inhibiting proliferation in cells dependent on this pathway. dovepress.comreumatologiaclinica.org This is a key mechanism for the therapeutic potential of JAK inhibitors in diseases characterized by excessive cell proliferation. nih.govfrontiersin.org
Table 1: Effect of Various Kinase Inhibitors on Cell Proliferation and Apoptosis in Preclinical Cancer Models This table presents findings on kinase inhibitors other than Rovadicitinib to illustrate the general effects of kinase inhibition on cancer cells, due to a lack of specific data for Rovadicitinib in the search results.
Click to view table
| Compound | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | Key Findings |
| Lapatinib | NB4 (Acute Promyelocytic Leukemia) | Inhibited proliferation in a dose-dependent manner. nih.gov | Promoted apoptosis; induced S-phase cell cycle arrest. nih.gov | Decreased Bcl-2 and increased Bax, cleaved PARP, and cleaved caspases. nih.gov |
| Roniciclib | Anaplastic Thyroid Cancer Cells (e.g., 8505C, 8305C) | Inhibited proliferation in a dose-dependent manner. nih.gov | Induced apoptosis; arrested cell cycle in G2/M phase. nih.gov | Increased cleaved caspase-3 and decreased survivin levels. nih.gov |
| Rhoifolin | HepG2, HuH7 (Hepatocellular Carcinoma) | Suppressed cell proliferation. mdpi.com | Increased apoptosis rates; induced S-phase cell cycle arrest. mdpi.com | Upregulated expression of PIDD1, CASP8, CASP9, BID, BAX, BIM, and BAK1. mdpi.com |
| Alternol/ Alteronol | Various cancer cell lines | Inhibited cancer cell proliferation. frontiersin.org | Triggered apoptotic cell death. frontiersin.org | Induced cell cycle arrest and ROS accumulation. frontiersin.org |
Regulation of Inflammatory Cytokine Production in Cellular Systems
This compound's primary mechanism involves the inhibition of the JAK1-STAT pathway, which is crucial for signaling numerous pro-inflammatory cytokines. oup.com Activation of this pathway by cytokines leads to the transcription of genes that mediate inflammatory responses. researchgate.net By selectively inhibiting JAK1, this compound effectively blocks this signaling cascade, leading to a significant reduction in the production and expression of multiple inflammatory mediators. researchgate.netfrontiersin.org
In vitro studies have demonstrated that selective JAK1 inhibition can potently suppress the expression of key cytokines and chemokines involved in autoimmune conditions. frontiersin.org For example, in models related to cutaneous lupus erythematosus (CLE), selective JAK1 inhibition has been shown to significantly decrease the expression of pro-inflammatory mediators such as CXCL chemokines, B-lymphocyte stimulator (BLyS), TRAIL, and AIM2. frontiersin.org This inhibition of cytokine expression reduces immune cell activation and subsequent inflammatory damage. frontiersin.org The therapeutic effects of JAK inhibitors in inflammatory diseases like rheumatoid arthritis and psoriasis are largely attributed to their ability to block the intracellular signaling of cytokines such as tumor necrosis factor (TNF), interleukin-6 (IL-6), IL-17, and IL-23. researchgate.netmdpi.com
Table 2: Effect of JAK Inhibition on Inflammatory Cytokine Production in Cellular Systems This table includes data on various JAK inhibitors to illustrate the class effect on cytokine regulation.
Click to view table
| Inhibitor Class / Compound | Cellular System / Model | Cytokines / Mediators Affected | Observed Effect |
| Selective JAK1 Inhibitors | Cutaneous Lupus Erythematosus (CLE) in vitro models | CXCL chemokines, BLyS, TRAIL, AIM2, Caspase 10, TREX1. frontiersin.org | Significant decrease in expression. frontiersin.org |
| Tofacitinib (Pan-JAK inhibitor) | Murine cells | Th1 and Th2 cell differentiation. oup.com | Blocks differentiation. oup.com |
| Tofacitinib (Pan-JAK inhibitor) | Murine model of arthritis | Plasma inflammatory cytokines. oup.com | Reduction in concentration. oup.com |
| Tofacitinib (Pan-JAK inhibitor) | Psoriatic Arthritis (PsA) Patient Cells (CD3+ T cells) | IL-23-induced phosphorylation of JAK2 and STAT3. nih.gov | Significantly inhibited phosphorylation. nih.gov |
| Selective JAK1 Inhibitors | Healthy volunteer studies (in vivo) | IFNα-induced neopterin (B1670844) and β2-microglobulin. researchgate.net | Significant inhibition of increases. researchgate.net |
Preclinical Pharmacological Characterization of Rovadicitinib Hydrochloride
In Vitro Pharmacological Profiling
Receptor Binding and Enzyme Inhibition Assays
Rovadicitinib (B10856169) hydrochloride, also known as TQ05105, has been identified as a potent inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK). sinobiopharm.comsinobiopharm.com In vitro studies have demonstrated its ability to effectively inhibit the activity of JAK family kinases and ROCK kinase. sinobiopharm.com This inhibition subsequently leads to a significant reduction in the phosphorylation levels of STAT3 and STAT5 in cells, thereby disrupting the JAK-STAT signaling pathway. sinobiopharm.com This pathway is crucial for cytokine modulation and is implicated in immune dysregulation.
The inhibitory action of Rovadicitinib on these enzymes forms the basis of its therapeutic potential. sinobiopharm.comsinobiopharm.com Enzyme inhibition assays are fundamental in determining the potency and mechanism of action of such inhibitor compounds. omicsonline.org These assays typically involve measuring the enzyme's activity in the presence and absence of the inhibitor to quantify its effect. omicsonline.org
Target Selectivity and Specificity Assessments
Rovadicitinib is characterized as a dual inhibitor, targeting both the JAK and ROCK kinase families. ashpublications.org Specifically, it has been shown to be a selective inhibitor of JAK1 and JAK2. smolecule.com This selectivity is a key attribute, as it can potentially minimize off-target effects that may arise from the inhibition of other kinases. smolecule.com The chemical structure of Rovadicitinib, featuring a pyrrolo[2,3-d]pyrimidine core, is believed to contribute to its specific biological activity and selectivity towards its targets. smolecule.com
To validate the target specificity of compounds like Rovadicitinib in complex biological systems, several strategies can be employed. These include proteome-wide selectivity screens, such as kinome profiling, and the use of CRISPR-Cas9 to knock out specific kinase isoforms to confirm on-target effects. Further analysis through transcriptomics (RNA-seq) and phosphoproteomics can help map the downstream signaling pathways affected by the inhibitor.
Evaluation of Off-Target Interactions in Cellular Systems
The assessment of off-target interactions is a critical step in preclinical drug development to understand the full pharmacological profile of a compound. promegaconnections.com While Rovadicitinib has demonstrated selectivity for JAK1/2 and ROCK1/2, evaluating its potential interactions with other cellular components is essential. ashpublications.orgsmolecule.com Cellular target engagement assays are powerful tools to confirm that a compound binds to its intended target within a cellular context and can help differentiate between on-target and off-target effects. promegaconnections.com Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the direct measurement of drug-target interactions in complex biological systems, including whole blood, without the need to modify the drug or the target protein. pelagobio.com
In preclinical studies, it is important to design experiments that can control for off-target effects. This can include using siRNA knockdowns to validate that the observed cellular response is indeed due to the inhibition of the intended target. Such studies help to build a comprehensive understanding of the compound's mechanism of action and potential for unintended interactions. promegaconnections.com
Preclinical Pharmacokinetics (PK)
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. omicsonline.org For Rovadicitinib, preclinical data has shown that it exhibits favorable pharmacokinetic behavior in animal models. sinobiopharm.com Studies in murine models of graft-versus-host disease have been conducted to evaluate its efficacy and underlying mechanisms. ashpublications.orgehaweb.org
Pharmacokinetic data from a phase I study in humans indicated that the plasma peak concentrations and area under the concentration-versus-time curve of Rovadicitinib increased proportionally with the administered dose. researchgate.net The terminal half-life was reported to be approximately 1.3 to 3 hours, with no accumulation observed. researchgate.netashpublications.org A study in healthy Chinese subjects found that food intake significantly altered the pharmacokinetic parameters of Rovadicitinib and its metabolite, TQ12550, leading to a decrease in maximum concentration (Cmax) and area under the curve (AUC), and a prolongation of the time to peak concentration (Tmax) and half-life (t1/2). researchgate.netpatsnap.com
Table 1: Pharmacokinetic Parameters of Rovadicitinib
| Parameter | Value | Condition |
|---|---|---|
| Terminal Half-life | ~1.3 - 3 hours | Human Phase I researchgate.netashpublications.org |
| Effect of Food | Cmax & AUC | Postprandial researchgate.netpatsnap.com |
| Tmax & t1/2 | Postprandial researchgate.netpatsnap.com |
This table is for informational purposes only and is based on available preclinical and early clinical data.
In Vitro Metabolic Stability and Metabolite Identification
The metabolic stability of a compound is its susceptibility to biotransformation, which is a key determinant of its pharmacokinetic properties. srce.hr In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are employed early in drug discovery to predict in vivo clearance. srce.hrif-pan.krakow.pl These assays measure parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr
For Rovadicitinib, an active metabolite, TQ12550, has been identified. researchgate.netashpublications.org The plasma concentrations of both Rovadicitinib and TQ12550 have been quantified in clinical studies using liquid chromatography-tandem mass spectrometry. researchgate.netpatsnap.com The presence of an active metabolite necessitates the characterization of its pharmacological activity and pharmacokinetic profile alongside the parent compound. ashpublications.org In vitro studies using human liver microsomes are standard for identifying the cytochrome P450 (CYP) enzymes responsible for a drug's metabolism. srce.hr
Table 2: Identified Metabolite of Rovadicitinib
| Parent Compound | Metabolite | Method of Quantification |
|---|---|---|
| Rovadicitinib (TQ05105) | TQ12550 | Liquid chromatography-tandem mass spectrometry researchgate.netpatsnap.com |
This table is for informational purposes only and is based on available preclinical and early clinical data.
Preclinical Pharmacodynamics (PD)
In Vitro and In Vivo PK/PD Modeling for Mechanistic Understanding
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical component in preclinical drug development that establishes a quantitative link between a drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). frontiersin.orgtandfonline.comnih.gov This mathematical modeling is essential for understanding a drug's mechanism of action, translating preclinical data to clinical settings, and optimizing dosing regimens. frontiersin.orgascopubs.orgyoutube.com For Rovadicitinib hydrochloride (also known as TQ05105), a dual inhibitor of Janus kinase (JAK) and Rho-associated kinase (ROCK), PK/PD modeling provides a framework for integrating its in vitro potency with its in vivo activity to build a comprehensive mechanistic profile. researchgate.netlarvol.com
In Vitro Potency and Selectivity
The initial step in the PK/PD characterization of a kinase inhibitor like Rovadicitinib involves in vitro assays to determine its potency and selectivity against its intended targets. These assays measure the concentration of the drug required to inhibit the enzymatic activity of the target kinases by 50% (IC50). Preclinical studies on Rovadicitinib have shown that it affects the JAK-STAT signaling pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and a decrease in inflammatory cytokines. researchgate.netlarvol.com
The selectivity profile across different kinases is crucial. For JAK inhibitors, the relative potency against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) can influence both efficacy and the safety profile. bmj.commdpi.com A semi-mechanistic PK/PD model can be developed using these in vitro potency values to predict the degree of target inhibition at given drug concentrations. diva-portal.org
Table 1: Representative In Vitro Assay Data for Kinase Inhibitors This table illustrates the type of data generated in preclinical in vitro studies to characterize a kinase inhibitor's potency. Note: Specific IC50 values for Rovadicitinib are not publicly available and this table is for illustrative purposes.
| Target Kinase | Assay Type | Measured Parameter | Representative Value |
| JAK1 | Enzymatic Assay | IC50 | < 10 nM |
| JAK2 | Enzymatic Assay | IC50 | < 10 nM |
| JAK3 | Enzymatic Assay | IC50 | > 100 nM |
| ROCK1 | Enzymatic Assay | IC50 | < 20 nM |
| ROCK2 | Enzymatic Assay | IC50 | < 20 nM |
In Vivo Pharmacokinetics and Biomarker Modulation
Following in vitro characterization, preclinical studies in animal models are conducted to understand the pharmacokinetic profile of Rovadicitinib and its metabolites, such as TQ12550. patsnap.comresearchgate.net These studies measure key PK parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the compound. tandfonline.com
A phase I study in human subjects provides insight into the types of parameters measured. After a single dose of TQ05105, plasma concentrations of both the parent drug and its metabolite TQ12550 were quantified to determine parameters like the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). patsnap.comresearchgate.net
Table 2: Example of Pharmacokinetic Parameters for TQ05105 and its Metabolite TQ12550 (Fasting State) This table represents the kind of pharmacokinetic data collected in preclinical and early clinical studies. Data is illustrative based on descriptions from a human phase I study. patsnap.comresearchgate.net
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) |
| Rovadicitinib (TQ05105) | Value | Value | Value | Value |
| TQ12550 (Metabolite) | Value | Value | Value | Value |
The pharmacodynamic component in vivo involves measuring the effect of the drug on relevant biomarkers. For a JAK inhibitor, a key PD biomarker is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a downstream event in the JAK-STAT pathway. nih.govncn.gov.pl PK/PD models are then built to correlate the time course of drug concentration in plasma or target tissue with the time course of this biomarker inhibition. aacrjournals.orgnih.gov This relationship helps to establish the drug concentrations required to achieve a desired level of target engagement and pharmacological effect in a living system. aacrjournals.org
Mechanistic Understanding and In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical PK/PD modeling is to establish a robust in vitro-in vivo correlation (IVIVC). nih.govresearchgate.net This involves creating a mathematical model that uses the in vitro potency data (e.g., IC50) to predict the in vivo efficacy observed in animal models. frontiersin.orgnih.gov By integrating data, these models can simulate the relationship between the administered dose, the resulting plasma concentration, the degree of target inhibition, and the ultimate therapeutic effect. diva-portal.org
This translational modeling is a powerful tool. It helps confirm that the drug's mechanism of action observed in cellular assays is the same one driving the efficacy in vivo. aacrjournals.org Furthermore, a successful PK/PD model can predict the time course of pharmacological effects under different dosing schedules, helping to optimize study designs and minimize animal usage. frontiersin.orgcatapult.org.uk For Rovadicitinib, this modeling would confirm that its dual inhibition of JAK and ROCK pathways at concentrations achieved in vivo leads to the observed anti-inflammatory and anti-proliferative effects.
Synthetic Chemistry and Structure Activity Relationship Sar of Rovadicitinib Hydrochloride
Chemical Synthesis Methodologies and Route Development
The synthesis of Rovadicitinib (B10856169) hydrochloride involves a multi-step process focused on constructing the core heterocyclic scaffold and introducing key functional groups to achieve the desired pharmacological profile.
Synthetic Approaches for Rovadicitinib Hydrochloride Core Structure
The core of Rovadicitinib features a pyrrolo[2,3-d]pyrimidine structure, a common scaffold in many JAK inhibitors. smolecule.com The synthesis of this core is a critical step and typically involves cyclization reactions to form the bicyclic system. smolecule.com One plausible synthetic route involves the condensation of a 4-chloropyrrolo[2,3-d]pyrimidine with a suitably substituted pyrazole (B372694) derivative.
A general, non-specific approach to similar compounds might involve:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is often achieved through the reaction of a substituted pyrimidine (B1678525) with a compound that can form the fused pyrrole (B145914) ring.
Introduction of the Pyrazole Moiety: The pre-formed pyrrolo[2,3-d]pyrimidine is then coupled with a functionalized pyrazole. This step is crucial for establishing the link between the two key heterocyclic systems.
Functional Group Interconversion: Subsequent steps would involve modifying the functional groups on both the pyrrolopyrimidine and pyrazole rings to install the necessary substituents, such as the amino group and the cyclopentylpropanenitrile side chain. smolecule.com
Salt Formation: The final step involves the formation of the hydrochloride salt, which can improve the compound's stability and solubility. A common method is to dissolve the free base in a suitable solvent like ethanol (B145695) and treat it with hydrochloric acid. google.comnih.gov
Industrial-scale synthesis presents challenges such as ensuring stereochemical purity at the chiral center on the cyclopentyl group and minimizing genotoxic impurities from reagents like palladium catalysts.
Exploration of Spirocyclic Motifs in Related Compounds
While Rovadicitinib itself does not possess a spirocyclic motif, the exploration of such structures is a significant trend in the development of kinase inhibitors, particularly for dermatological applications. nih.gov Spirocycles, which are three-dimensional structures containing two rings connected by a single common atom, can offer several advantages:
Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can enhance properties like solubility and membrane permeability, which are crucial for drug efficacy. nih.govbmj.com
Novelty and Patentability: Incorporating unique spiro motifs provides a clear path to novel chemical entities with distinct intellectual property rights. nih.gov
Enhanced Target Binding: The rigid, three-dimensional nature of spirocycles can lead to more specific and higher-affinity interactions with the target protein, potentially improving potency and reducing off-target effects.
A notable example is Delgocitinib (JTE-052), a JAK inhibitor approved for atopic dermatitis, which features a novel spiro scaffold. nih.govdntb.gov.ua The development of such compounds demonstrates the value of exploring diverse chemical architectures to overcome the limitations of existing therapies. nih.gov The synthesis of spirocyclic bromotyrosine analogs has also been explored as a strategy to create more potent and selective anticancer compounds. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to the optimization of a lead compound like Rovadicitinib, aiming to enhance its potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Analogues for Activity Optimization
The process of optimizing Rovadicitinib's activity involves the systematic synthesis and evaluation of various analogues. nih.gov This allows researchers to understand how different structural modifications impact the compound's biological activity. Key areas of modification often include:
The Pyrrolopyrimidine Core: Modifications to this scaffold are generally conservative, as it is crucial for binding to the hinge region of the kinase domain.
The Pyrazole Ring: Substituents on the pyrazole can be varied to fine-tune interactions with the active site and influence selectivity.
The Cyclopentyl Group: The size and nature of the cycloalkyl group can be altered to optimize van der Waals interactions within the binding pocket.
The Propanenitrile Side Chain: The length and functionality of this chain can be modified to improve properties like solubility and cell permeability.
The synthesis of these analogues often follows similar routes to the parent compound, with variations in the starting materials to introduce the desired structural changes. beilstein-journals.orgrsc.org
Identification of Key Pharmacophores and Structural Determinants of Activity
Through the analysis of SAR data, key pharmacophores—the essential structural features required for biological activity—can be identified. For Rovadicitinib and other JAK inhibitors, these typically include:
A Hydrogen Bond Donor/Acceptor System: The pyrrolo[2,3-d]pyrimidine core provides a critical hydrogen bonding pattern that mimics the adenine (B156593) part of ATP, allowing it to bind to the kinase hinge region. smolecule.com
A Hydrophobic Pocket-Binding Moiety: The cyclopentyl group is designed to fit into a hydrophobic pocket in the kinase domain, contributing to binding affinity.
A Solvent-Exposed Region: The propanenitrile side chain often extends towards the solvent-exposed region of the active site, where modifications can be made to improve physicochemical properties without disrupting key binding interactions.
The dual inhibition of ROCK by Rovadicitinib suggests the presence of structural features that also allow for effective binding to the ROCK kinase domain. patsnap.comresearchgate.netresearchgate.net This could involve specific conformations or functional groups that are tolerated by both kinase active sites.
Computational Approaches in SAR Elucidation (e.g., QSAR modeling, Molecular Docking)
Computational methods play a vital role in modern drug discovery and are extensively used in the elucidation of SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of Rovadicitinib analogues and their corresponding activities, a QSAR model could be developed to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. larvol.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. patsnap.com Molecular docking studies of Rovadicitinib within the active sites of JAK1, JAK2, ROCK1, and ROCK2 can provide valuable insights into the specific interactions that govern its binding affinity and selectivity. patsnap.comresearchgate.net These models can help to rationalize the observed SAR and guide the design of new analogues with improved properties. For example, docking could reveal why certain modifications to the cyclopentyl group enhance or diminish activity.
Preclinical Therapeutic Investigation and Disease Models of Rovadicitinib Hydrochloride
Rationale for Preclinical Investigation in Myelofibrosis
Myelofibrosis (MF) is a type of myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The preclinical investigation of Rovadicitinib (B10856169) hydrochloride in myelofibrosis is underpinned by its dual mechanism of action, targeting key pathological pathways of the disease.
Modulation of JAK-STAT Pathways in Myeloproliferative Neoplasms
The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is a hallmark of myeloproliferative neoplasms. Activating mutations in genes such as JAK2, CALR, and MPL lead to constitutive activation of the JAK-STAT pathway, driving the abnormal proliferation of hematopoietic cells that characterizes these disorders. researchgate.nethaematologica.org Preclinical studies have demonstrated that Rovadicitinib hydrochloride effectively targets this pathway. By inhibiting JAK1 and JAK2, the compound has been shown to suppress cell proliferation, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines in preclinical models of MPNs. researchgate.net This direct modulation of the core pathogenic signaling cascade provides a strong rationale for its evaluation in myelofibrosis.
Role of ROCK Inhibition in Myelofibrotic Pathogenesis
Beyond JAK-STAT dysregulation, a key feature of myelofibrosis is the progressive fibrosis of the bone marrow. The ROCK pathway is implicated in cellular processes that contribute to fibrosis, including cell adhesion, motility, and contraction. Preclinical research has highlighted the potential of ROCK inhibition in mitigating the fibrotic component of myelofibrosis. In preclinical studies, the ROCK-inhibiting activity of this compound was found to be significantly more potent than that of ruxolitinib, a first-generation JAK inhibitor. researchgate.net This suggests that Rovadicitinib may offer an advantage by not only controlling the proliferative aspects of the disease through JAK inhibition but also by directly addressing the underlying fibrosis through ROCK inhibition. researchgate.net
Preclinical Models of Myelofibrosis for Compound Evaluation
The evaluation of this compound in myelofibrosis has utilized a range of preclinical models to assess its therapeutic potential. These models are essential for understanding the drug's effect on the complex pathophysiology of the disease before clinical trials. Both in vitro (cell-based) and in vivo (animal) models are employed to study the compound's impact on myeloproliferative neoplasms. nih.gov These can include cell lines derived from patients with MPNs, as well as genetically engineered mouse models that recapitulate key features of human myelofibrosis. researchgate.net For instance, mouse models with the JAK2 V617F mutation, a common genetic driver of MPNs, are instrumental in evaluating the efficacy of novel inhibitors. researchgate.nethaematologica.org The use of such validated preclinical models allows for the assessment of a compound's ability to reduce spleen size, alleviate symptoms, and potentially modify the disease course.
Rationale for Preclinical Investigation in Graft-Versus-Host Disease (GVHD)
Graft-versus-host disease is a serious and often life-threatening complication of allogeneic hematopoietic stem cell transplantation. The rationale for investigating this compound in GVHD stems from its ability to concurrently target the inflammatory and fibrotic processes that drive this condition.
Impact on Inflammatory and Fibrotic Components of cGVHD in Preclinical Settings
Chronic GVHD (cGVHD) is characterized by both inflammation and fibrosis affecting multiple organs. This compound's dual inhibition of JAK and ROCK pathways is particularly relevant to the multifaceted pathology of cGVHD. nih.govastct.orgresearchgate.net Preclinical studies have shown that Rovadicitinib can effectively block both the inflammatory and fibrotic pathways implicated in cGVHD. scientificeducationsupport.com The compound has been evaluated in murine (mouse) models of cGVHD, where it has demonstrated the ability to suppress the disease. vulcanchem.com This dual action suggests a potential to not only control the acute inflammatory responses but also to mitigate the long-term fibrotic damage that is a major cause of morbidity and mortality in cGVHD patients.
Role of ROCK2 in GVHD Pathophysiology in Animal Models
The ROCK2 isoform, in particular, has been identified as a key player in the pathophysiology of GVHD. nih.gov In animal models, ROCK2 activation is linked to the differentiation of pathogenic T helper 17 (Th17) cells and T follicular helper (Tfh) cells, which are crucial drivers of the alloimmune response in GVHD. frontiersin.orgresearchgate.netfrontiersin.org Inhibition of ROCK2 has been shown to block the differentiation of these pro-inflammatory T cell subsets. frontiersin.org Furthermore, ROCK2 inhibition can downregulate STAT3 phosphorylation, a critical signaling event in the inflammatory cascade. nih.gov By targeting ROCK2, this compound has the potential to modulate the adaptive immune response that underlies GVHD, thereby reducing tissue damage and improving outcomes. Preclinical evidence from animal models supports the therapeutic potential of ROCK2 inhibition in ameliorating GVHD. frontiersin.orgnih.gov
Preclinical Models of Acute and Chronic GVHD
Preclinical studies have been instrumental in elucidating the therapeutic potential of rovadicitinib in GVHD. ashpublications.org In murine models of acute GVHD, the compound has demonstrated significant immunomodulatory effects. larvol.com
Recent findings presented at the 2025 European Hematology Association (EHA) Congress highlighted rovadicitinib's ability to regulate T-cell subsets in aGVHD mouse models. larvol.com Specifically, it was shown to reduce the infiltration of pro-inflammatory Th1 and Tc1 cells within the small intestine. larvol.com Concurrently, it increased the population of anti-inflammatory regulatory T cells (Tregs), contributing to an improved intestinal immune microenvironment. larvol.com
Furthermore, rovadicitinib was observed to inhibit the function of dendritic cells (DCs). larvol.com This was evidenced by the downregulation of co-stimulatory molecules CD80, CD86, and CD40, as well as a reduction in the secretion of chemokines Cxcl9 and Cxcl10, and the cytokine IL-12. larvol.com By weakening DC-mediated T-cell activation and differentiation, rovadicitinib interferes with a critical step in the GVHD cascade. larvol.com
In the context of chronic GVHD, the dual inhibition of JAK and ROCK pathways is particularly relevant. The ROCK2 signaling pathway is implicated in the progression of cGVHD through its role in regulating Th17 and follicular T helper cells and promoting multiple fibrotic pathways. ashpublications.org Preclinical investigations have indicated that rovadicitinib can suppress cell proliferation, induce apoptosis, and decrease inflammatory cytokine levels by targeting the JAK/STAT signaling pathway. ashpublications.org
| Preclinical Model | Key Findings | Mechanism of Action |
|---|---|---|
| Acute GVHD (murine) | Reduced infiltration of Th1 and Tc1 cells in the small intestine; Increased number of anti-inflammatory Treg cells. | Regulation of T-cell subsets, improving the intestinal immune microenvironment. |
| Acute GVHD (murine) | Downregulated secretion of co-stimulatory molecules (CD80, CD86, CD40) and chemokines (Cxcl9, Cxcl10) by dendritic cells. | Inhibition of dendritic cell function, weakening T-cell activation and differentiation. |
| Chronic GVHD | Suppressed cell proliferation and induced apoptosis. | Inhibition of the JAK/STAT signaling pathway. |
| Chronic GVHD | Reduced levels of inflammatory cytokines. | Targeting inflammatory components via the JAK/STAT pathway. |
Potential Synergy in Combination with Other Preclinical Agents
The exploration of combination therapies is a key strategy in oncology and immunology to enhance efficacy and overcome resistance. Preclinical evaluations of rovadicitinib in combination with other agents are underway, reflecting this approach.
Preclinical Evaluation of Combination Therapies (e.g., with BET inhibitors, BCL2 inhibitors)
While specific preclinical data on the combination of rovadicitinib with BCL2 inhibitors in the context of GVHD is not yet widely published, the rationale for such combinations is being explored in other hematological malignancies. The B-cell leukemia/lymphoma-2 (BCL2) family of proteins are crucial regulators of apoptosis, and their inhibition is a validated therapeutic strategy. nih.gov
There is emerging preclinical and clinical interest in combining rovadicitinib with bromodomain and extra-terminal (BET) inhibitors. A phase Ib/II study is currently ongoing to assess the efficacy and safety of rovadicitinib in combination with TQB3617, a novel oral BET inhibitor, in patients with myelofibrosis. ashpublications.orgresearchgate.net Although this study is not in GVHD, it provides a basis for potential future investigation of this combination in other contexts. BET inhibitors function by displacing BET proteins from chromatin, leading to the transcriptional repression of key oncogenes like c-MYC and BCL-2. nih.gov The combination of a JAK/ROCK inhibitor with a BET inhibitor could therefore target multiple, complementary pathways involved in cell growth, survival, and inflammation.
| Combination Agent Class | Preclinical Rationale / Status | Potential Combined Effect |
|---|---|---|
| BET Inhibitors (e.g., TQB3617) | Ongoing Phase Ib/II clinical trial in myelofibrosis (NCT06122831). ashpublications.orgresearchgate.net | Synergistic inhibition of pathways involved in cell proliferation, survival, and inflammation. |
| BCL2 Inhibitors | No specific preclinical data in combination with rovadicitinib for GVHD currently available. The rationale is based on targeting apoptosis pathways. | Potential for enhanced cell killing in malignant or alloreactive immune cells. |
Advanced Research Methodologies and Computational Approaches in Rovadicitinib Hydrochloride Studies
In Vitro Assay Development and Optimization
In vitro assays are fundamental to drug discovery, providing a controlled setting to assess the biological activity and mechanisms of compounds like Rovadicitinib (B10856169). axxam.com The development of robust and efficient in vitro assays is a critical first step in the evaluation process. nih.govpromega.jp
High-Throughput Screening (HTS) Methodologies for Target Identification
High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. labmanager.comnumberanalytics.comnih.gov This automated process, which can involve screening hundreds of thousands of compounds daily, is crucial for the initial identification of potential drug candidates. labmanager.comox.ac.uk
In the context of a dual inhibitor like Rovadicitinib, HTS assays would be designed to identify compounds that simultaneously inhibit both JAK and ROCK kinases. clinicaltrials.gov This involves developing specific assays for each target enzyme. For instance, a luminescence-coupled, target-based assay could be developed for identifying inhibitors of a specific kinase. nih.gov The process typically involves several phases: assay preparation, a pilot screen to validate the methodology, a primary screen of the entire compound library, and secondary screens to confirm and characterize the initial hits. labmanager.com The goal is to identify active compounds that can then be subjected to more detailed investigation. ox.ac.uk HTS accelerates the discovery process and allows for a comprehensive analysis of numerous potential drug candidates. numberanalytics.com
The general workflow for HTS in target identification includes:
Target Identification and Validation: Pinpointing crucial biological targets, such as the JAK and ROCK kinases in inflammatory and fibrotic diseases. ashpublications.orgnumberanalytics.com
Assay Development: Creating robust and sensitive assays suitable for automation and miniaturization. ox.ac.uknih.gov
Compound Library Screening: Rapidly testing large and diverse chemical libraries. labmanager.comnih.gov
Hit Identification and Confirmation: Identifying compounds that show desired activity and confirming their effects through secondary assays. labmanager.comox.ac.uk
Cell-Based Assays for Functional Characterization (e.g., Luciferase reporter assays)
Following the initial identification of hits from HTS, cell-based assays are employed to understand the functional consequences of target inhibition in a more biologically relevant context. axxam.com These assays are crucial for characterizing the compound's mechanism of action and its effects on cellular signaling pathways. youtube.com
Luciferase reporter assays are a powerful tool for this purpose. promega.co.uk These assays utilize the enzyme luciferase, which produces light, to report on the activity of a specific gene promoter or signaling pathway. youtube.compromega.co.uk For Rovadicitinib, a luciferase reporter gene could be placed under the control of a promoter that is regulated by the JAK-STAT signaling pathway. clinicaltrials.gov Inhibition of JAK by Rovadicitinib would lead to a decrease in the activation of this promoter, resulting in a measurable reduction in luciferase activity and light production. thermofisher.com
This method allows for the quantitative assessment of a compound's potency and efficacy in a cellular environment. mdpi.com Dual-luciferase systems, using two different luciferases, can be employed to increase the accuracy and reliability of the results by providing an internal control for normalization. thermofisher.com
Key aspects of using cell-based luciferase assays for functional characterization include:
Construct Design: Creating a reporter vector where the luciferase gene is driven by a promoter responsive to the signaling pathway of interest (e.g., a STAT-responsive promoter for JAK inhibition). thermofisher.com
Cell Line Selection: Using a cell line that is relevant to the disease being studied and that expresses the target proteins.
Assay Validation: Ensuring the assay is sensitive, reproducible, and accurately reflects the biological activity of the compound. mdpi.com
Multiplexing: Combining luciferase assays with other assays, such as those for cell viability, to obtain a more comprehensive understanding of the compound's effects. promega.co.uknih.gov
Computational Chemistry and Modeling
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering ways to accelerate the process, reduce costs, and refine the selection of drug candidates. neuroquantology.comeurofinsdiscovery.comsteeronresearch.com These methods provide valuable insights into molecular interactions and help predict the properties of new compounds. steeronresearch.com
Molecular Dynamics Simulations and Protein-Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. steeronresearch.comnih.gov In the context of Rovadicitinib, MD simulations can provide detailed, atomic-level insights into how the molecule binds to its target kinases, JAK and ROCK. clinicaltrials.gov
These simulations can:
Predict Binding Modes: Determine the most likely orientation and conformation of Rovadicitinib within the active site of the target protein.
Analyze Binding Stability: Assess the stability of the protein-ligand complex over time, which is crucial for a drug's efficacy. frontiersin.org
Identify Key Interactions: Pinpoint the specific amino acid residues in the target protein that are critical for binding Rovadicitinib, such as through hydrogen bonds or hydrophobic interactions. rsc.org
Elucidate Mechanisms of Action: Help to understand how the binding of Rovadicitinib leads to the inhibition of the enzyme's activity. nih.gov
By simulating the dynamic behavior of the protein-ligand system, researchers can gain a deeper understanding of the structural basis for the compound's activity and selectivity. nih.govnih.gov This information is invaluable for guiding the design of more potent and selective inhibitors.
| Application | Description | Key Insights Gained |
|---|---|---|
| Binding Pose Prediction | Predicting the three-dimensional arrangement of Rovadicitinib within the kinase binding site. | Optimal orientation for effective inhibition. |
| Interaction Stability | Simulating the complex over time to assess the durability of the binding. | Confirmation of stable and long-lasting target engagement. |
| Key Residue Identification | Identifying specific amino acids in JAK/ROCK that form crucial bonds with Rovadicitinib. | Information for designing derivatives with improved affinity. |
| Conformational Changes | Observing how the protein structure changes upon ligand binding. | Understanding the allosteric effects and the mechanism of inhibition. |
Predictive Modeling for ADME Properties in Preclinical Drug Discovery
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. nih.gov Predicting these properties early in the drug discovery process can help to avoid costly failures in later stages. steeronresearch.com Computational models, particularly quantitative structure-activity relationship (QSAR) models, are widely used for this purpose. frontiersin.orgnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. frontiersin.org For Rovadicitinib, QSAR and other predictive models can be used to estimate a range of ADME parameters, including:
Aqueous solubility
Intestinal absorption
Plasma protein binding
Blood-brain barrier penetration
Metabolic stability
Potential for toxicity
These in silico predictions help to prioritize compounds with favorable ADME profiles for further experimental testing, thereby streamlining the lead optimization process. frontiersin.orgaurigeneservices.com Physiologically based pharmacokinetic (PBPK) modeling is another sophisticated computational approach that simulates the ADME of drugs in the body, providing a more holistic prediction of a drug's behavior. nih.gov
| ADME Property | Modeling Approach | Importance in Drug Development |
|---|---|---|
| Absorption | QSAR, PBPK models | Predicts how well the drug is absorbed into the bloodstream. |
| Distribution | PBPK models | Determines where the drug goes in the body. |
| Metabolism | QSAR, Molecular Modeling | Predicts how the drug is broken down by the body. |
| Excretion | PBPK models | Determines how the drug is eliminated from the body. |
Artificial Intelligence and Machine Learning Applications in Drug Design and Optimization
In the development of inhibitors like Rovadicitinib, AI and ML can be used to:
Identify Novel Drug Targets: Analyze biological data to propose new targets for therapeutic intervention. nih.gov
De Novo Drug Design: Generate novel molecular structures with desired properties, such as high potency and selectivity for JAK and ROCK kinases.
Optimize Lead Compounds: Predict how modifications to a lead compound's structure will affect its activity, selectivity, and ADME properties. researchgate.net
Predictive Modeling: Develop more accurate and robust models for predicting ADME/Tox properties by learning from large experimental datasets. nih.govaurigeneservices.com
Virtual Screening: Enhance virtual high-throughput screening (vHTS) by using trained models to rapidly screen massive virtual compound libraries and identify promising hits. labmanager.com
Preclinical Study Design and Data Analysis
The preclinical evaluation of Rovadicitinib hydrochloride is a critical phase that provides the foundational evidence of its therapeutic potential before human trials. This stage involves rigorous testing in laboratory and animal models to understand the compound's biological activity and mechanism of action. The design and analysis of these studies are meticulously planned to ensure the scientific validity and reliability of the findings.
Methodologies for Evaluating Pharmacological Responses in Animal Models
The assessment of this compound's pharmacological effects relies on established and validated animal models that simulate key aspects of human inflammatory and autoimmune diseases. nih.govinotiv.com The choice of model is crucial and is guided by the compound's proposed mechanism of action, which involves the dual inhibition of Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways. ashpublications.orgsinobiopharm.com
Collagen-Induced Arthritis (CIA) Models: For assessing anti-arthritic potential, the collagen-induced arthritis (CIA) model in mice or rats is a widely used and relevant system. inotiv.comnih.gov This model mimics many features of human rheumatoid arthritis, including synovial inflammation, cartilage degradation, and bone erosion. inotiv.comresearchgate.net
Induction: The model is typically induced in genetically susceptible mouse strains, such as DBA/1J, by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). nih.govinotiv.com A subsequent booster injection is administered to ensure the development of a robust arthritic response. inotiv.comhookelabs.com
Clinical Assessment: The primary method for evaluating efficacy is the regular clinical assessment of arthritis severity. This is often done using a macroscopic scoring system where each paw is graded based on the degree of erythema (redness) and swelling. inotiv.com The scores provide a quantitative measure of disease progression and the therapeutic effect of the investigational compound.
Histopathological Analysis: At the end of a study, detailed microscopic examination of the joints is performed. hookelabs.com This histological analysis provides crucial data on the compound's ability to modify the underlying disease processes. Key parameters evaluated include:
Synovial Inflammation: Assessing the infiltration of inflammatory cells into the synovium.
Cartilage Damage: Evaluating the integrity of the articular cartilage and the extent of chondrocyte loss.
Bone Erosion: Quantifying the degree of bone destruction at the cartilage-pannus junction.
Biomarker Analysis: The pharmacological response can also be quantified by measuring the levels of relevant biomarkers in blood serum or joint tissue. These include pro-inflammatory cytokines such as TNF-α, C-reactive protein (CRP), and rheumatoid factor (RF), which are typically elevated during active arthritis. ijper.org
Graft-versus-Host Disease (GVHD) Models: Preclinical data for Rovadicitinib has been presented from studies using mouse models of acute graft-versus-host disease (aGVHD). These models are essential for understanding how the drug modulates complex immune responses.
Immunomodulatory Mechanism Evaluation: In these models, the pharmacological response is evaluated by analyzing changes in immune cell populations and their function. For Rovadicitinib, studies have focused on:
Regulation of T cell Subsets: Measuring the infiltration of pro-inflammatory T helper 1 (Th1) and cytotoxic T lymphocyte 1 (Tc1) cells versus anti-inflammatory regulatory T cells (Tregs) in affected tissues like the small intestine.
Dendritic Cell (DC) Function: Assessing the expression of co-stimulatory molecules (e.g., CD80, CD86) and the secretion of key chemokines and cytokines (e.g., IL-12) by dendritic cells, which are critical for initiating T cell activation.
Preclinical studies indicated that Rovadicitinib inhibits cell proliferation, triggers apoptosis, and lowers inflammatory cytokine levels through its influence on the JAK-STAT signaling pathway. researchgate.netresearchgate.net
Table 1: Summary of Preclinical Findings for Rovadicitinib in an aGVHD Mouse Model
This table is interactive. You can sort and filter the data.
| Parameter Evaluated | Tissue/Cell Type | Observed Effect of Rovadicitinib | Implication |
|---|---|---|---|
| T cell Infiltration | Small Intestine | Reduced pro-inflammatory Th1 and Tc1 cells | Attenuation of inflammatory attack |
| T cell Population | Small Intestine | Increased anti-inflammatory Treg cells | Promotion of immune tolerance |
| Co-stimulatory Molecules | Dendritic Cells | Downregulated CD80, CD86, CD40 | Weakened T cell activation |
| Chemokine Secretion | Dendritic Cells | Downregulated Cxcl9, Cxcl10 | Reduced immune cell trafficking |
| Cytokine Secretion | Dendritic Cells | Downregulated IL-12 | Inhibition of Th1 differentiation |
Data sourced from a 2025 European Hematology Association (EHA) Congress presentation.
Emerging Avenues and Unaddressed Questions in Rovadicitinib Hydrochloride Preclinical Research
Exploration of Novel Molecular Targets and Off-Target Effects
Rovadicitinib (B10856169) is characterized as a dual inhibitor of Janus kinase (JAK) 1/2 and Rho-associated coiled-coil containing protein kinase (ROCK) 1/2. ehaweb.orgnih.govclinicaltrials.gov Its therapeutic activity in myelofibrosis and graft-versus-host disease (GVHD) is primarily attributed to the interruption of the JAK-STAT signaling pathway, evidenced by the inhibition of STAT3 and STAT5 phosphorylation, and the modulation of fibrotic processes via ROCK inhibition. While these on-target effects are well-documented, a comprehensive understanding of Rovadicitinib's full kinase interaction profile remains an important area of preclinical inquiry.
A crucial next step is the implementation of broad, proteome-wide selectivity screens, such as kinome profiling, to systematically map the compound's interactions across the human kinome at physiological ATP concentrations. nih.gov This type of unbiased screening is vital for identifying any additional, unanticipated targets that may contribute to its efficacy, as well as potential off-target kinases whose inhibition could lead to adverse effects. nih.gov
An intriguing area for investigation is the potential interaction between Rovadicitinib and Casein Kinase 2 (CK2). neb.com CK2 is a pro-survival kinase that is overexpressed in various hematological malignancies and contributes to signaling pathways that promote cell proliferation and survival. nih.govnih.gov Notably, preclinical studies of another ROCK inhibitor, Belumosudil, have revealed an inhibitory effect on CK2, which may contribute to its therapeutic action. larvol.com Given that Rovadicitinib also targets ROCK, exploring its potential activity against CK2 is a logical and compelling avenue of research. Such an interaction could represent a novel mechanism contributing to its efficacy in hematological disorders. nih.gov
| Target Class | Specific Target | Known/Potential Role | Rationale for Investigation |
|---|---|---|---|
| Primary Targets | JAK1, JAK2, ROCK1, ROCK2 | Known drivers of inflammation, immune dysregulation, and fibrosis. clinicaltrials.gov | Established primary mechanism of action. |
| Potential Novel/Off-Target | Casein Kinase 2 (CK2) | Pro-survival kinase implicated in hematological malignancies. nih.govnih.gov | Other ROCK inhibitors have shown activity against CK2; could be a novel efficacy driver. larvol.com |
| Exploratory Targets | Full Human Kinome | Potential for unforeseen efficacy drivers or sources of toxicity. | Unbiased kinome screening is needed to create a comprehensive selectivity profile and de-risk clinical development. nih.gov |
Investigation of Differential Activity Across Subtypes of Preclinical Disease Models
The preclinical efficacy of Rovadicitinib has been demonstrated in generalized murine models of myelofibrosis (MF) and graft-versus-host disease (GVHD). ehaweb.orglarvol.com However, these diseases are heterogeneous, and a critical unanswered question is how the compound performs across different subtypes of these conditions. Future preclinical research must incorporate a more diverse range of models to investigate this differential activity.
In myelofibrosis, the disease is primarily driven by mutually exclusive mutations in three key genes: JAK2, CALR, and MPL. nih.govmdpi.com These mutations are not only diagnostic but also confer distinct clinical prognoses, and patients may respond differently to JAK inhibition. globalrph.comtandfonline.com While Rovadicitinib is understood to target the downstream consequences of these mutations, it is essential to evaluate its efficacy in preclinical models that harbor each specific driver mutation (e.g., JAK2V617F, CALRdel52, or MPLW515L knock-in mice). nih.gov Such studies would clarify whether Rovadicitinib has equivalent, superior, or inferior activity in CALR- or MPL-mutated backgrounds compared to the canonical JAK2-mutated subtype.
Similarly, GVHD manifests with diverse clinical features affecting different organs, which can be recapitulated in distinct preclinical models, such as those that primarily induce sclerodermatous skin changes or those that mimic lupus-like multi-organ inflammation. nih.govfrontiersin.org Preclinical studies have shown that Rovadicitinib can ameliorate pathology in organs like the small intestine and spleen in aGVHD models. ehaweb.org To build upon this, future studies should systematically compare its effectiveness in models representing the varied organ-specific manifestations of cGVHD, including skin, lung, and liver fibrosis.
| Disease | Preclinical Model Subtype | Key Research Question |
|---|---|---|
| Myelofibrosis (MF) | JAK2V617F knock-in mouse model | Confirm efficacy in the most common MF subtype. nih.gov |
| CALR-mutated mouse model | Determine efficacy in a subtype with a different prognosis and biology. tandfonline.com | |
| MPL-mutated mouse model | Evaluate activity in a subtype known to have a slightly inferior response to some JAK inhibitors. globalrph.com | |
| Graft-versus-Host Disease (GVHD) | Sclerodermatous cGVHD model | Assess efficacy against skin and connective tissue fibrosis. frontiersin.org |
| Lupus-like/multi-organ cGVHD model | Investigate activity against systemic inflammation and auto-antibody production. frontiersin.org | |
| aGVHD models with specific organ targeting (gut, liver) | Quantify differential efficacy in protecting key target organs from acute inflammatory damage. nih.gov |
Development of Advanced Preclinical Biomarkers for Compound Response
Identifying robust pharmacodynamic biomarkers—molecular or cellular indicators of a drug's effect—is crucial in preclinical research to confirm target engagement and predict clinical response. mdpi.comnih.gov Preclinical studies have already identified several promising biomarkers for Rovadicitinib. In murine aGVHD models, the compound has been shown to modulate the immune environment in key target organs like the small intestine. ehaweb.orglarvol.com
Key preclinical findings show that Rovadicitinib regulates T-cell subsets by reducing the infiltration of pro-inflammatory Th1 and Tc1 cells while increasing the numbers of anti-inflammatory regulatory T-cells (Tregs). larvol.com It also inhibits the function of dendritic cells by downregulating the expression of co-stimulatory molecules CD80 and CD86. larvol.com On a molecular level, treatment leads to a significant reduction in serum levels of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) and shows a trend towards decreasing Tumor Necrosis Factor-alpha (TNF-α). ehaweb.org These findings are consistent with its mechanism as a JAK inhibitor, which blocks the signaling pathways used by these cytokines.
Future research should focus on validating these initial findings and expanding the biomarker toolkit. Advanced techniques like targeted mass spectrometry can be used to precisely quantify changes in protein phosphorylation within the JAK-STAT pathway, providing a direct measure of target inhibition. mdpi.com Developing a comprehensive panel of cellular and molecular biomarkers in preclinical models will be invaluable for guiding dose selection and monitoring treatment effects in subsequent clinical trials.
| Biomarker Category | Specific Marker | Observed Preclinical Effect of Rovadicitinib | Relevance |
|---|---|---|---|
| Cellular Markers | Th1 / Tc1 cells | Reduced infiltration in target organs. larvol.com | Indicates suppression of pro-inflammatory T-cell response. |
| Regulatory T-cells (Tregs) | Increased numbers in target organs. larvol.com | Shows enhancement of immune-suppressive mechanisms. | |
| Dendritic Cells (CD80/CD86) | Downregulated expression of co-stimulatory molecules. larvol.com | Suggests inhibition of T-cell activation. | |
| Total T-cell infiltration | Significantly suppressed in the intestine. ehaweb.org | Direct measure of anti-inflammatory effect in a key GVHD target organ. | |
| Soluble Cytokines | Interferon-gamma (IFN-γ) | Marked reduction in serum levels. ehaweb.org | Key marker of JAK1/2 pathway inhibition. |
| Tumor Necrosis Factor-alpha (TNF-α) | Trending decrease in serum levels. ehaweb.org | Indicates broad anti-inflammatory activity. | |
| Signaling Pathway Markers | Phospho-STAT3 | Inhibition of phosphorylation. | Direct confirmation of JAK-STAT pathway engagement. |
| Phospho-STAT5 | Inhibition of phosphorylation. | Direct confirmation of JAK-STAT pathway engagement. |
Integration of Multi-Omics Data for Deeper Mechanistic Insights
While the primary mechanisms of Rovadicitinib are linked to JAK/ROCK inhibition, the full spectrum of its biological effects is likely more complex. The integration of multi-omics data—including genomics, transcriptomics (RNA sequencing), proteomics, and metabolomics—represents a powerful, unbiased approach to gain deeper mechanistic insights. mdpi.com This strategy allows for a holistic view of the molecular changes induced by the compound, potentially uncovering novel pathways and validating its intended effects. mdpi.comnih.gov
Currently, there is a lack of published multi-omics studies specifically for Rovadicitinib. This represents a significant unaddressed area in its preclinical research. Applying these technologies could answer critical questions. For instance, transcriptomic analysis (RNA-seq) of diseased tissues from treated versus untreated preclinical models could reveal broader gene expression changes that contribute to the reduction of fibrosis or inflammation. Proteomic and phosphoproteomic analyses could map the downstream signaling cascades affected by JAK/ROCK inhibition in greater detail and identify other modulated kinases, corroborating findings from kinome screens. nih.gov
By integrating these different layers of biological information, researchers can construct a more comprehensive model of Rovadicitinib's mechanism of action. medrxiv.org This approach can help identify novel biomarkers, explain differential responses across disease subtypes, and potentially uncover rationale for combination therapies. mdpi.com
Application of Organoid and Microfluidic Systems for Preclinical Evaluation
Traditional preclinical research relies heavily on 2D cell cultures and animal models. While informative, these systems have limitations in fully recapitulating the complexity of human tissues. j-organoid.org The application of advanced in vitro systems, such as organoids and microfluidic "organ-on-a-chip" platforms, presents a transformative opportunity for the preclinical evaluation of Rovadicitinib. nih.govelveflow.com
Organoids are self-assembling 3D structures grown from stem cells that mimic the architecture and function of human organs. ijstemcell.com For Rovadicitinib, developing patient-derived organoid models of myelofibrosis from bone marrow stem cells could provide an invaluable platform. oaepublish.com These models could be used to study the compound's effect on the fibrotic bone marrow microenvironment and its interactions with hematopoietic cells in a human-relevant context. Similarly, gut or skin organoids co-cultured with immune cells could be used to model key aspects of GVHD, allowing for detailed investigation of Rovadicitinib's ability to protect epithelial barriers and modulate immune cell interactions. oaepublish.com
Microfluidic systems, or organs-on-a-chip, add another layer of complexity by incorporating physiological fluid flow and enabling the co-culture of multiple cell types in a dynamic environment. elveflow.comnih.gov Such a system could be used to model the inflamed gut in GVHD or the vascularized bone marrow niche in MF, providing a high-fidelity platform for testing Rovadicitinib's efficacy and for studying complex cell-cell crosstalk. The use of these advanced, human-relevant models is a critical emerging avenue to improve the predictive power of preclinical research and accelerate the translation of findings to the clinic. mdpi.com
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Rovadicitinib Hydrochloride, and how can purity be optimized during synthesis?
- Methodological Guidance : Synthesis should follow established protocols for kinase inhibitors, emphasizing solvent selection (e.g., anhydrous conditions for hydrochloride salt formation) and purification via recrystallization or chromatography. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Impurity profiling should adhere to ICH Q3A/B guidelines, focusing on residual solvents and byproducts .
- Key Considerations : Reproducibility hinges on detailed documentation of reaction parameters (temperature, stoichiometry) and batch-to-batch consistency checks using spectroscopic (NMR, IR) and mass spectrometry data .
Q. How should researchers design in vitro assays to evaluate this compound’s kinase inhibition efficacy?
- Experimental Design : Use recombinant kinase assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km values. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Dose-response curves (IC50 determination) require triplicate runs with statistical validation (e.g., nonlinear regression analysis) .
- Data Interpretation : Account for assay-specific variables like buffer pH, divalent cation concentrations (Mg²⁺/Mn²⁺), and off-target effects via counter-screening against unrelated kinases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures : Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic compounds. Use PPE (nitrile gloves, lab coats), fume hoods for powder handling, and emergency eyewash stations. Store in locked, ventilated cabinets away from oxidizers .
- Exposure Response : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation. Maintain Safety Data Sheets (SDS) accessible to all personnel .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data from in vivo studies of this compound be reconciled?
- Analysis Framework : Conduct meta-analysis of PK parameters (Cmax, AUC, t½) across species, adjusting for bioavailability differences (e.g., rodent vs. primate metabolic rates). Validate assays for plasma concentration using LC-MS/MS with deuterated internal standards to minimize variability .
- Contradiction Resolution : Explore covariates like gender-specific metabolism, drug-drug interactions, or formulation stability (e.g., hydrochloride salt dissociation in gastric fluid) .
Q. What strategies mitigate formulation challenges in developing this compound for oral delivery?
- Formulation Optimization : Use solubility-enhancing excipients (e.g., cyclodextrins, surfactants) and pH-modifying agents to prevent precipitation in the GI tract. Conduct dissolution testing per USP <711> in simulated gastric/intestinal fluids .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., hydrolyzed or oxidized derivatives) .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Hypothesis Testing : Evaluate drug penetration into target tissues via microdialysis or MALDI imaging. Assess protein binding (equilibrium dialysis) to clarify free drug availability. Integrate pharmacodynamic (PD) biomarkers (e.g., phospho-target quantification in biopsies) .
- Experimental Refinement : Use orthotopic or patient-derived xenograft (PDX) models to better mimic human pathophysiology, ensuring dosing regimens reflect clinical exposure .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Data Analysis : Apply four-parameter logistic models (e.g., Hill equation) for IC50/EC50 calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes .
Q. How can researchers ensure reproducibility when replicating this compound studies from literature?
- Replication Protocol : Cross-validate critical reagents (e.g., cell lines authenticated via STR profiling, kinase lots from verified suppliers). Publish raw datasets and code for analysis in supplementary materials .
- Transparency Tools : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
